2-シアノピリジン-3-スルホンアミド

概要

説明

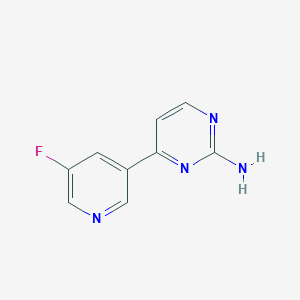

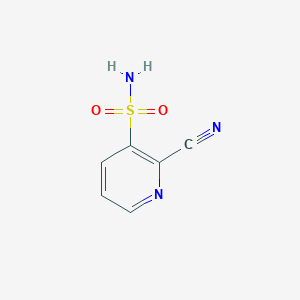

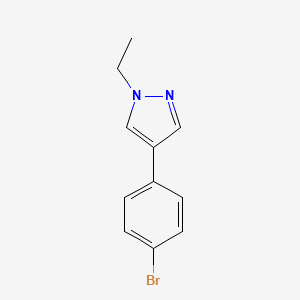

2-Cyanopyridine-3-sulfonamide is a heterocyclic compound with a sulfonamide group attached to a pyridine ring. It has a molecular weight of 183.19 . The compound is a powder at room temperature .

Synthesis Analysis

While specific synthesis methods for 2-Cyanopyridine-3-sulfonamide were not found, sulfonamides can generally be synthesized via a copper-catalyzed aminosulfonylation of aryldiazonium tetrafluoroborates .Molecular Structure Analysis

The IUPAC name for 2-Cyanopyridine-3-sulfonamide is the same as its common name . Its InChI code is1S/C6H5N3O2S/c7-4-5-6 (12 (8,10)11)2-1-3-9-5/h1-3H, (H2,8,10,11) . Physical and Chemical Properties Analysis

2-Cyanopyridine-3-sulfonamide is a powder at room temperature .科学的研究の応用

薬理学

2-シアノピリジン-3-スルホンアミド: は、薬理学、特に生体共役法の開発における潜在的な可能性が探求されています。 穏和な条件下でN末端システイン生体共役およびグルタチオンのペプチド結合開裂を可能にすることが示されています 。 この反応性は、生物活性ペプチドを選択的に修飾するために利用でき、これは創薬において重要です。

農業

農業において、スルホンアミドは、2-シアノピリジン-3-スルホンアミドのような誘導体を含む、農薬の合成において役割を果たします。 これらは、作物保護化学物質の特性を調節する化合物のクラスの一部です 。 活性成分への硫黄原子の導入は、新しい殺菌剤、除草剤、殺虫剤の開発における主要な戦略です。

環境への影響

スルホンアミドの環境への影響は、その生物活性と生分解への抵抗性のために重要です。 これらの化合物は、いったん環境中に導入されると、水や土壌中で長い滞留時間を持ち、微生物群集に影響を与え、抗菌剤耐性蔓延につながる可能性があります .

生化学

生化学において、2-シアノピリジン-3-スルホンアミド誘導体は、システイン生体共役のために利用されてきました。 この用途は、タンパク質や酵素の研究において特に重要であり、これら生体分子の標的修飾を可能にし、その構造と機能を調査するために使用できます .

材料科学

シアノピリジン: は、2-シアノピリジン-3-スルホンアミドを含む、材料科学において重要な共結晶の制御された合成に適しています。 これらの共結晶は、さまざまな酸で設計され、分析されて、その凝集挙動を理解できます。これは、所望の化学的および物理的特性を持つ新しい材料を開発するために不可欠です .

工業用途

工業部門では、2-シアノピリジン-3-スルホンアミドは、ファインケミカルの合成に用途を見出しています。 これは、医薬品、農薬、その他の工業用途の製造における中間体として役立つ化合物の製造に使用されます .

作用機序

Target of Action

Sulfonamides, a class of compounds to which 2-cyanopyridine-3-sulfonamide belongs, are known to target bacterial cells . More research is needed to identify the specific targets of 2-Cyanopyridine-3-sulfonamide.

Mode of Action

The mode of action of 2-Cyanopyridine-3-sulfonamide involves its interaction with cysteine under aqueous and mild conditions . 2-Cyanopyridines with electron-withdrawing groups, such as 2-Cyanopyridine-3-sulfonamide, react efficiently with cysteine . This reaction results in the formation of a thiazoline ring .

Biochemical Pathways

It is known that 2-cyanopyridine-3-sulfonamide can enable the peptide bond cleavage of glutathione . This suggests that it may affect pathways involving glutathione, a crucial antioxidant in cells.

Result of Action

The molecular and cellular effects of 2-Cyanopyridine-3-sulfonamide’s action involve the cleavage of peptide bonds in glutathione . This reaction results in the formation of a thiazoline ring . The utility of this reaction has been demonstrated in the cysteine-selective chemical modification of bioactive peptides .

Action Environment

The action of 2-Cyanopyridine-3-sulfonamide is influenced by environmental factors such as the presence of water and mild conditions . These conditions enable 2-Cyanopyridine-3-sulfonamide to react efficiently with cysteine . More research is needed to understand how other environmental factors influence the action, efficacy, and stability of 2-Cyanopyridine-3-sulfonamide.

Safety and Hazards

将来の方向性

While specific future directions for 2-Cyanopyridine-3-sulfonamide were not found, there is ongoing research into the synthesis of new pyridines with sulfonamide moieties . This suggests that there may be potential for further development and application of compounds like 2-Cyanopyridine-3-sulfonamide in the future.

生化学分析

Biochemical Properties

2-Cyanopyridine-3-sulfonamide plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been found to interact with cysteine residues in proteins, leading to the formation of thiazoline rings . This interaction is facilitated by the electron-withdrawing groups on the 2-cyanopyridine moiety, which enhance its reactivity with thiol groups . Additionally, 2-Cyanopyridine-3-sulfonamide can cleave peptide bonds in glutathione under mild conditions, demonstrating its potential for selective chemical modification of bioactive peptides .

Cellular Effects

2-Cyanopyridine-3-sulfonamide influences various cellular processes, including cell signaling pathways and gene expression. It has been shown to enable N-terminal cysteine bioconjugation, which can affect protein function and stability . The compound’s interaction with cysteine residues can also trigger immune responses, potentially leading to adverse effects such as skin rash . Furthermore, 2-Cyanopyridine-3-sulfonamide’s ability to cleave peptide bonds in glutathione suggests it may impact cellular redox balance and metabolism .

Molecular Mechanism

At the molecular level, 2-Cyanopyridine-3-sulfonamide exerts its effects through covalent binding interactions with cysteine residues in proteins . This binding leads to the formation of thiazoline rings, which can alter protein structure and function . The compound’s electron-withdrawing groups enhance its reactivity, making it a potent agent for selective chemical modifications . Additionally, 2-Cyanopyridine-3-sulfonamide can inhibit or activate enzymes by modifying their cysteine residues, thereby influencing various biochemical pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Cyanopyridine-3-sulfonamide can change over time due to its stability and degradation properties. The compound has been shown to maintain its reactivity under aqueous and mild conditions, making it suitable for long-term studies . Its stability may be influenced by factors such as temperature and pH, which can affect its degradation rate and long-term impact on cellular function .

Dosage Effects in Animal Models

The effects of 2-Cyanopyridine-3-sulfonamide vary with different dosages in animal models. At lower doses, the compound may selectively modify cysteine residues without causing significant toxicity . At higher doses, it can trigger immune responses and adverse effects such as skin rash . These threshold effects highlight the importance of careful dosage optimization in experimental studies .

Metabolic Pathways

2-Cyanopyridine-3-sulfonamide is involved in metabolic pathways that include interactions with enzymes and cofactors. Its ability to cleave peptide bonds in glutathione suggests it may influence the cellular redox state and metabolic flux . The compound’s interactions with cysteine residues can also affect the levels of various metabolites, potentially altering cellular metabolism .

Transport and Distribution

Within cells and tissues, 2-Cyanopyridine-3-sulfonamide is transported and distributed through interactions with transporters and binding proteins . These interactions can influence the compound’s localization and accumulation in specific cellular compartments . The compound’s reactivity with cysteine residues may also affect its distribution by modifying transport proteins .

Subcellular Localization

2-Cyanopyridine-3-sulfonamide’s subcellular localization is influenced by its interactions with targeting signals and post-translational modifications . The compound can be directed to specific compartments or organelles through these interactions, affecting its activity and function . Additionally, its ability to modify cysteine residues in proteins may alter their localization and stability .

特性

IUPAC Name |

2-cyanopyridine-3-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N3O2S/c7-4-5-6(12(8,10)11)2-1-3-9-5/h1-3H,(H2,8,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPUOFVWWYNEZCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)C#N)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[4-(3-Aminocyclopentyl)piperazin-1-yl]ethan-1-one](/img/structure/B1380212.png)

![{1-[(Benzylamino)methyl]cyclopropyl}methanol](/img/structure/B1380214.png)